molecular formula C12H14Br4O2 B14379594 1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene CAS No. 89950-10-7

1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene

Cat. No.: B14379594
CAS No.: 89950-10-7
M. Wt: 509.85 g/mol
InChI Key: NZZDXVCZGZEZHZ-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene is a complex organic compound characterized by the presence of multiple bromine atoms and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperature and pressure to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing advanced techniques to control the reaction environment. This ensures high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromo-2,4-dimethoxybenzene: Lacks the additional brominated propyl group, making it less complex.

    1,3,5-Tribromo-2,4-dimethoxybenzene: Contains an additional bromine atom on the benzene ring.

    1,3-Dibromo-5-(2-bromoethyl)-2,4-dimethoxybenzene: Features a different brominated side chain.

Uniqueness

1,3-Dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene is unique due to its specific arrangement of bromine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89950-10-7

Molecular Formula

C12H14Br4O2

Molecular Weight

509.85 g/mol

IUPAC Name

1,3-dibromo-5-(1,2-dibromo-2-methylpropyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C12H14Br4O2/c1-12(2,16)11(15)6-5-7(13)10(18-4)8(14)9(6)17-3/h5,11H,1-4H3

InChI Key

NZZDXVCZGZEZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=C(C(=C1OC)Br)OC)Br)Br)Br

Origin of Product

United States

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